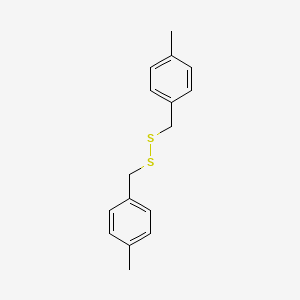

Bis((p-tolyl)methyl) disulphide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

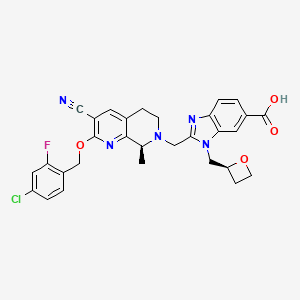

IITR08367 is a novel small molecule identified by researchers at the Indian Institute of Technology Roorkee. This compound has shown significant potential in combating antibiotic resistance, particularly against the pathogen Acinetobacter baumannii. IITR08367 enhances the efficacy of the antibiotic fosfomycin by inhibiting the efflux pump AbaF, which is responsible for expelling antibiotics from bacterial cells .

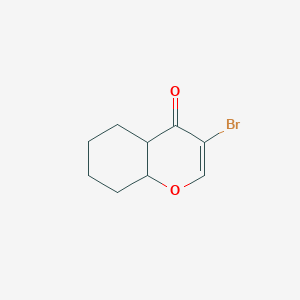

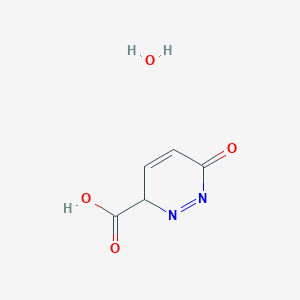

Chemical Reactions Analysis

IITR08367 undergoes several types of chemical reactions, primarily focusing on its interaction with bacterial efflux pumps. The compound is known to interfere with the fosfomycin/H+ antiport activity by perturbing the transmembrane proton gradient. This action disrupts the efflux pump mechanism, thereby enhancing the antibiotic activity of fosfomycin against resistant strains of Acinetobacter baumannii .

Scientific Research Applications

IITR08367 has a wide range of scientific research applications, particularly in the field of infectious diseases. Its primary application is in enhancing the efficacy of fosfomycin against multidrug-resistant Acinetobacter baumannii. This compound has shown promise in preclinical studies, where it significantly reduced bacterial burden in murine models of urinary tract infections. Additionally, IITR08367 prevents biofilm formation, which is a major defense mechanism of bacteria against antibiotics .

Mechanism of Action

The mechanism of action of IITR08367 involves the inhibition of the AbaF efflux pump in Acinetobacter baumannii. By inhibiting this pump, IITR08367 prevents the expulsion of fosfomycin from bacterial cells, thereby increasing the intracellular concentration of the antibiotic. This action disrupts the bacterial cell’s ability to resist the antibiotic, making fosfomycin more effective in treating infections .

Comparison with Similar Compounds

IITR08367 is unique in its specific inhibition of the AbaF efflux pump. Similar compounds include IITR08027, which restores the antibacterial activity of fluoroquinolones against multidrug-resistant Acinetobacter baumannii by efflux inhibition. Both compounds share a common goal of combating antibiotic resistance by targeting bacterial efflux mechanisms, but IITR08367 is specifically designed to potentiate fosfomycin activity .

Properties

CAS No. |

20193-94-6 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |

InChI |

InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

SNMMLKYSGIFPNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)

![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)

![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)